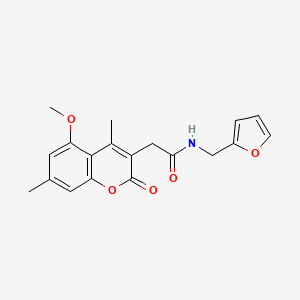

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

CAS No.:

Cat. No.: VC15294445

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19NO5 |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |

| Standard InChI | InChI=1S/C19H19NO5/c1-11-7-15(23-3)18-12(2)14(19(22)25-16(18)8-11)9-17(21)20-10-13-5-4-6-24-13/h4-8H,9-10H2,1-3H3,(H,20,21) |

| Standard InChI Key | LSKQBEHKNVVHLG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CO3)C)C(=C1)OC |

Introduction

N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a furan ring and a coumarin moiety. The compound's molecular formula is C19H19NO5, and it is identified by the CAS number 853898-38-1 . This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural uniqueness.

Synthesis and Preparation

The synthesis of N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide involves multiple steps, starting with the preparation of the coumarin core. This can be achieved through the Perkin reaction or other methods suitable for coumarin synthesis. The introduction of the furylmethyl group to the acetamide moiety requires careful selection of reagents and conditions to ensure high yield and purity.

Biological Activities and Potential Applications

While specific biological activities of N-(2-furylmethyl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide have not been extensively documented in the literature, compounds with similar structures have shown potential in various therapeutic areas. Coumarins, in general, are known for their anti-inflammatory, antimicrobial, and anticancer properties. The addition of a furan ring may enhance these properties or confer new biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume